molecular formula C27H25BrN4O3S B460354 methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate CAS No. 354556-66-4

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

Cat. No.: B460354
CAS No.: 354556-66-4
M. Wt: 565.5g/mol
InChI Key: VTALUONFAIWYIE-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a structurally complex pyran derivative characterized by:

  • A 4H-pyran core substituted with amino (NH₂), cyano (CN), and methyl carboxylate groups.
  • A 3-bromophenyl ring at the 4-position, introducing steric bulk and electron-withdrawing effects.
  • A sulfanylmethyl bridge linked to a cyclo-octa[b]pyridinyl moiety at the 2-position, conferring conformational rigidity and extended π-system interactions.

Its synthesis likely follows multi-component reactions involving cyanoacetates and aryl aldehydes, as seen in analogous pyran derivatives .

Properties

IUPAC Name

methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrN4O3S/c1-34-27(33)24-22(35-25(31)20(14-30)23(24)17-8-6-9-19(28)12-17)15-36-26-18(13-29)11-16-7-4-2-3-5-10-21(16)32-26/h6,8-9,11-12,23H,2-5,7,10,15,31H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTALUONFAIWYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CSC3=C(C=C4CCCCCCC4=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate (CAS No. 354556-65-3) is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests a diverse range of biological activities, particularly in the context of inflammatory diseases and enzyme inhibition. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in a structured format.

Molecular Structure

The molecular formula of the compound is C26H23BrN4O3SC_{26}H_{23}BrN_{4}O_{3}S, with a molecular weight of approximately 551.45 g/mol. The presence of multiple functional groups—such as cyano, amino, and bromophenyl—indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC26H23BrN4O3S
Molecular Weight551.45 g/mol
CAS Number354556-65-3

Enzyme Inhibition

Research has indicated that compounds similar to methyl 6-amino-4-(3-bromophenyl)-5-cyano derivatives exhibit significant inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory processes. MPO has been linked to oxidative stress in various diseases, including cardiovascular disorders. Inhibitors of MPO can potentially mitigate oxidative damage and inflammation.

Case Study: Myeloperoxidase Inhibition

A study published in The Journal of Pharmacology and Experimental Therapeutics highlighted the efficacy of aminopyridine derivatives as irreversible MPO inhibitors. These compounds demonstrated high selectivity and bioavailability, suggesting that methyl 6-amino derivatives may similarly inhibit MPO activity effectively in vivo .

Anti-inflammatory Effects

The anti-inflammatory properties of pyran derivatives have been explored extensively. Compounds containing the pyran ring system have shown promise in reducing inflammation through various mechanisms, including the modulation of cytokine production and inhibition of pro-inflammatory pathways.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
MPO InhibitionSignificant reduction in MPO activity; potential for cardiovascular protection
Anti-inflammatoryModulation of inflammatory cytokines; reduction in edema and pain
CytotoxicityPreliminary studies indicate selective cytotoxic effects against cancer cell lines

Cytotoxicity Studies

Preliminary cytotoxicity assays have indicated that certain derivatives related to methyl 6-amino compounds exhibit selective cytotoxic effects against various cancer cell lines. These findings suggest a potential role in cancer therapy, warranting further investigation into the mechanisms involved.

The exact mechanism by which methyl 6-amino-4-(3-bromophenyl)-5-cyano exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzyme active sites or cellular receptors due to its structural features.

Proposed Mechanisms

  • Enzyme Binding : The cyano and amino groups may facilitate binding to active sites on enzymes such as MPO.
  • Receptor Modulation : The compound may interact with inflammatory mediators or receptors involved in signaling pathways.
  • Oxidative Stress Reduction : By inhibiting MPO, the compound could reduce oxidative stress markers in affected tissues.

Scientific Research Applications

Enzyme Inhibition

Research has shown that compounds similar to methyl 6-amino derivatives exhibit significant inhibitory effects on myeloperoxidase (MPO), an enzyme linked to inflammatory processes. MPO inhibitors are being studied for their potential to mitigate oxidative stress in diseases such as cardiovascular disorders.

Case Study: Myeloperoxidase Inhibition

A study highlighted in The Journal of Pharmacology and Experimental Therapeutics demonstrated that aminopyridine derivatives effectively inhibit MPO activity. This suggests that methyl 6-amino derivatives may similarly provide therapeutic benefits by reducing oxidative damage and inflammation in vivo.

Anti-inflammatory Effects

Pyran derivatives have been extensively studied for their anti-inflammatory properties. These compounds can modulate cytokine production and inhibit pro-inflammatory pathways, making them promising candidates for treating inflammatory diseases .

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that methyl 6-amino compounds exhibit selective cytotoxic effects against various cancer cell lines. This suggests potential applications in cancer therapy, highlighting the need for further investigation into the underlying mechanisms of action.

Proposed Mechanisms of Action

The exact mechanisms by which methyl 6-amino-4-(3-bromophenyl)-5-cyano exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Binding : The cyano and amino groups may facilitate binding to active sites on enzymes like MPO.
  • Receptor Modulation : The compound may interact with inflammatory mediators or receptors involved in signaling pathways.
  • Oxidative Stress Reduction : By inhibiting MPO, the compound could reduce oxidative stress markers in affected tissues.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionSignificant inhibition of myeloperoxidase (MPO)
Anti-inflammatoryModulation of cytokine production; inhibition of inflammation
CytotoxicitySelective effects against various cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares key substituents and their implications:

Compound Name 4-Position Substituent 2-Position Substituent Molecular Weight Key Features
Target Compound 3-Bromophenyl (3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanylmethyl ~590 (estimated) High lipophilicity, rigid conformation, strong electron-withdrawing effects
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl (3-Cyano-6-methylpyridin-2-yl)sulfanylmethyl 446.53 Moderate lipophilicity, flexible pyridinyl substituent
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl Phenyl 380.83 Lower steric hindrance, electron-withdrawing Cl substituent
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate 3-Trifluoromethylphenyl 2-Methoxy-2-oxoethyl 408.35 High electronegativity (CF₃), ester-based side chain
Key Observations:
  • 4-Position Aryl Groups: The 3-bromophenyl group in the target compound provides greater steric hindrance and polarizability compared to ethylphenyl (), chlorophenyl (), or trifluoromethylphenyl () substituents.

Research Findings and Methodological Considerations

  • Structural Elucidation : Tools like SHELXL (for crystallography) and ORTEP-III (for molecular visualization) are critical for analyzing complex substituents in such compounds .
  • Similarity Assessment: Computational methods (e.g., Tanimoto coefficients) highlight that minor substituent changes drastically alter bioactivity, underscoring the importance of the target’s unique groups .

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